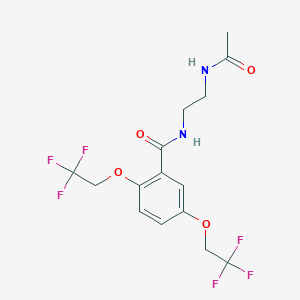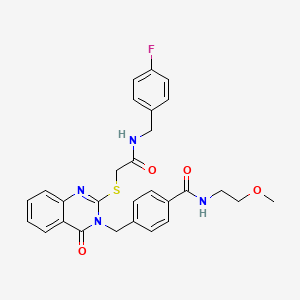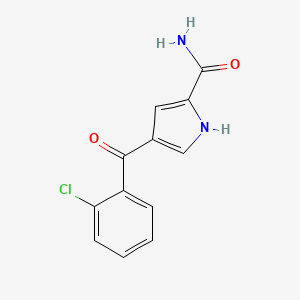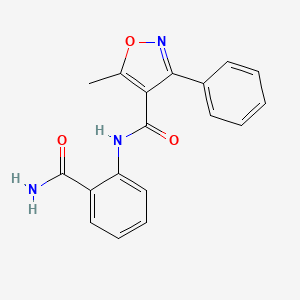
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15N5O6S2/c1-29-18-17 (19-10-11-20-18)22-31 (27,28)14-6-2-12 (3-7-14)21-15 (24)8-4-13-5-9-16 (30-13)23 (25)26/h2-11H,1H3, (H,19,22) (H,21,24)/b8-4+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Mécanisme D'action
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects through various mechanisms, including the inhibition of protein kinase B (Akt) and the activation of the mitogen-activated protein kinase (MAPK) pathway. Akt is a key regulator of cell survival and proliferation, and its inhibition by this compound leads to the induction of apoptosis in cancer cells. The activation of the MAPK pathway by this compound results in the inhibition of pro-inflammatory cytokines and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. It also has anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a hallmark of cancer progression. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It also exhibits low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Future research on 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The development of new formulations and delivery methods for this compound could improve its bioavailability and efficacy. Additionally, further studies on the mechanism of action of this compound could provide insights into its potential therapeutic targets and enhance its clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its unique properties and mechanisms of action make it a valuable tool for scientific research and drug development. Further studies on this compound could lead to the development of new and effective therapies for a range of diseases.
Méthodes De Synthèse
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylsulfonamide and 3-methoxypyrazine-2-carboxylic acid to yield this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Recent studies have shown that this compound exhibits anti-tumor properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRZKQCXTVOYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2791083.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide](/img/structure/B2791087.png)

![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)

![3-ethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2791094.png)
![2-[(3-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2791095.png)

![2-(3,4-difluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2791097.png)

![N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2791101.png)
![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)